molecular formula C6H9NO2 B122325 (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid CAS No. 134234-04-1

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Cat. No. B122325
M. Wt: 127.14 g/mol
InChI Key: VTCHZFWYUPZZKL-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid” is a synthetic compound . It is also known as “(1S,4R)-N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-cyclopentene-4-carboxylic acid” and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of “(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid” is C6H10ClNO2. Its average mass is 163.602 Da and its monoisotopic mass is 163.040009 Da .

Scientific Research Applications

Chemical and Physicochemical Applications

The incorporation of spin label probes like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a derivative closely related to the subject compound, into peptides has been utilized to analyze peptide backbone dynamics and secondary structures. This application leverages the rigid character of cyclic molecules, providing valuable insights when combined with techniques such as EPR spectroscopy, X-ray crystallography, and NMR, among others. The studies extend to investigating peptide interactions with membranes and other molecules, highlighting the compound's importance in structural biology and biophysics (Schreier et al., 2012).

Biosensor Development

Research into D-amino acids, which can be structurally related to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, has highlighted the compound's potential utility in biosensor development. These biosensors are designed for the rapid and selective determination of D-amino acids, showcasing the broader application of such compounds in detecting and quantifying biomolecules in various settings, including food safety, health monitoring, and neurological research (Rosini, D’Antona, & Pollegioni, 2020).

Pharmaceutical Applications

In pharmaceutical research, derivatives of amino acids, including structures similar to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, have been explored for their therapeutic potentials. These applications range from drug delivery systems, where their biocompatibility and biodegradability are of paramount importance, to specific roles in treating diseases through modulation of biological pathways. The use of amino acid-based compounds in creating highly branched polymers, for instance, highlights their utility in designing drug delivery vehicles and antiviral compounds, underscoring the versatility and significance of these compounds in medicinal chemistry and drug development (Thompson & Scholz, 2021).

Safety And Hazards

“(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid” is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye contact, rinse immediately with plenty of water. If ingested, clean mouth with water and get medical attention .

properties

IUPAC Name

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907765
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

CAS RN

102579-72-6, 168471-40-7
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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